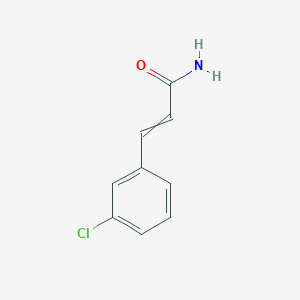

3-(3-Chlorophenyl)prop-2-enamide

Description

Properties

CAS No. |

24654-56-6 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-(3-chlorophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H2,11,12) |

InChI Key |

PVASZFUVJJNHIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Activity of Selected Cinnamanilides

| Compound | Substituents | MIC (µM) Against S. aureus | Cytotoxicity (Porcine Macrophages) |

|---|---|---|---|

| 3-(3-Chlorophenyl)prop-2-enamide (1f) | 3-Cl, 4-Cl | 0.5–1.0 | Low |

| 4-Chlorocinnamanilide (series 1) | 4-Cl | 0.8–1.2 | Moderate |

| 3,4-Dichlorocinnamanilide (series 2) | 3-Cl, 4-Cl | 0.2–0.5 | Low |

Trifluoromethyl and Fluoro Substituents

Compounds with trifluoromethyl (CF$ _3 $) groups, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, demonstrated submicromolar activity against MRSA. The CF$ _3 $ groups enhance metabolic stability and hydrophobic interactions with bacterial enzymes . Fluorinated derivatives (e.g., 2b–2d in ) showed moderate yields (66–72%) and melting points (146–173°C), though their biological data are less documented .

Isobutyl and Difluorophenyl Derivatives

N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9) and related compounds exhibit structural diversity but lack detailed activity data.

Physicochemical and Structural Correlations

- Lipophilicity : Experimentally determined logP values for 3,4-dichlorocinnamanilides correlate with enhanced antibacterial activity, likely due to better cellular uptake .

- Cytotoxicity: Dichloro derivatives showed negligible toxicity to primary macrophages, whereas mono-chloro analogs exhibited moderate cytotoxicity, emphasizing the role of substitution patterns in selectivity .

Preparation Methods

Procedure

-

Reagents :

-

Prop-2-enoyl chloride (CH₂=CH-C(=O)-Cl)

-

3-Chloroaniline

-

Potassium carbonate (K₂CO₃)

-

Toluene/water (two-phase solvent system)

-

-

Conditions :

-

Room temperature or mild heating (40–50°C)

-

Stirring for 3–6 hours

-

-

Mechanism :

-

The acyl chloride reacts with the amine in a nucleophilic acyl substitution, forming the amide bond.

-

K₂CO₃ neutralizes HCl byproduct and drives the reaction to completion.

-

Spectroscopic Data (Analogous Compounds):

-

¹H NMR (300 MHz, CDCl₃): δ 7.74 (d, J = 15.9 Hz, 1H), 7.66 (d, J = 15.6 Hz, 1H), aromatic protons at 7.56–7.50 ppm.

-

IR (KBr): ν 1711 cm⁻¹ (C=O stretch), 1316 cm⁻¹ (C–N stretch).

Condensation of Cinnamic Acid Derivatives with 3-Chloroaniline

This approach utilizes dehydrating agents to facilitate amide bond formation.

Procedure

-

Reagents :

-

(E)-Cinnamic acid (CH₂=CH-C(=O)-OH)

-

3-Chloroaniline

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene

-

-

Conditions :

-

Microwave irradiation (150–200°C)

-

Reaction time: 10–30 minutes

-

-

Mechanism :

-

PCl₃ activates the carboxylic acid to form an acyloxyphosphorus intermediate, enhancing electrophilicity.

-

Nucleophilic attack by the amine yields the amide.

-

| Parameter | Value | Reference |

|---|---|---|

| Yield | 50–80% (reported for similar compounds) | |

| Purity | >90% (column chromatography) | |

| Catalyst | PCl₃ |

Key Observations :

Knoevenagel Condensation

This method constructs the enamide backbone via base-catalyzed condensation.

Procedure

-

Reagents :

-

3-Chlorobenzaldehyde

-

Cyanoacetamide (NC-C(=O)-CH₂-C≡N)

-

Aqueous NaOH (25–30%)

-

-

Conditions :

-

Boiling ethanol (78–80°C)

-

Reaction time: 2–4 hours

-

-

Mechanism :

-

Base deprotonates the active methylene group (cyanoacetamide), forming an enolate.

-

Nucleophilic attack on the aldehyde yields the α,β-unsaturated amide.

-

| Parameter | Value | Reference |

|---|---|---|

| Yield | 85–93% (reported for analogous compounds) | |

| Purity | >95% (recrystallization) | |

| Solvent | Ethanol |

Structural Confirmation :

-

¹H NMR (300 MHz, DMSO): δ 7.45 (dd, J = 7.4, 1.3 Hz, 1H), 7.41 (dd, J = 7.3, 1.6 Hz, 1H), 7.35–7.27 (m, 2H).

Microwave-Assisted Synthesis

This modern technique enhances reaction efficiency and selectivity.

Procedure

-

Reagents :

-

(E)-Cinnamic acid

-

3-Chloroaniline

-

PCl₃

-

-

Conditions :

-

Microwave reactor (150–200°C)

-

Reaction time: 10–15 minutes

-

-

Advantages :

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acylation | High purity, simple workup | Acyl chloride instability |

| Condensation | Scalable, cost-effective | PCl₃ toxicity |

| Knoevenagel | Direct enamide formation | Limited to active methylene compounds |

| Microwave-Assisted | Fast, high yield | Requires specialized equipment |

Spectroscopic and Physical Data

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation of 3-chlorophenylacetic acid derivatives with acryloyl chloride or via Heck coupling for stereoselective control. Key parameters include temperature (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., palladium catalysts for cross-coupling). Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 3-(3-Chlorophenyl)prop-2-enamide?

- NMR : and NMR confirm structural integrity, with characteristic peaks for the enamide group (e.g., δ 6.2–7.4 ppm for vinyl protons) and chlorophenyl substituents.

- X-ray Crystallography : SHELX software is widely used for structure refinement . ORTEP-III aids in visualizing molecular geometry and hydrogen-bonding networks (e.g., C=O···H interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 195.63 g/mol) .

Q. How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing chlorine atom induces resonance effects, stabilizing the enamide group and enhancing electrophilicity at the α,β-unsaturated carbonyl. This impacts nucleophilic addition reactions and π-π stacking in crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 3-(3-Chlorophenyl)prop-2-enamide derivatives?

Discrepancies in bond angles or torsion angles (e.g., C3–C4–C5–Cl1 deviations up to ±5°) may arise from polymorphism or twinning. Strategies include:

Q. What intermolecular interactions dominate the crystal packing of 3-(3-Chlorophenyl)prop-2-enamide, and how do they affect material properties?

Graph set analysis reveals N–H···O and C–H···Cl interactions as primary forces, forming R(8) motifs. These interactions influence melting points (observed range: 160–165°C) and solubility in polar solvents .

Q. How can structure-activity relationships (SAR) guide the design of 3-(3-Chlorophenyl)prop-2-enamide derivatives for biological applications?

- Substituent Effects : Introducing electron-donating groups (e.g., –OCH) at the phenyl ring increases metabolic stability but may reduce binding affinity to target enzymes .

- Stereochemistry : The E-isomer shows higher bioactivity than the Z-isomer due to optimal alignment with hydrophobic pockets in protein targets .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against kinases or proteases.

- Cell Viability Studies : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Methodological Considerations

Q. How should researchers handle discrepancies between computational and experimental data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.